7-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, a heterocyclic scaffold known for its pharmacological relevance, particularly in analgesic and anti-inflammatory applications . The structure features a thiazole ring fused to a pyridazinone core. Key substituents include:
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-12-23-19-20(29-12)18(14-7-8-16(27-2)17(10-14)28-3)24-25(21(19)26)11-13-5-4-6-15(22)9-13/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVAVFQJWRGCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo-pyridazinone class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thiazolo ring fused with a pyridazinone.
- Substituents including a 3,4-dimethoxyphenyl group and a 3-fluorobenzyl moiety.
The molecular formula is CHFNOS, indicating the presence of various functional groups that may contribute to its biological properties.
Research indicates that compounds in this class often act as inhibitors of specific enzymes or pathways involved in cellular processes. For instance, they may target:
- PI3K/Akt signaling pathway : Inhibitors of this pathway are crucial in cancer treatment due to their role in cell proliferation and survival.
- Tyrosinase activity : Some derivatives have shown potential in enhancing melanogenesis through modulation of tyrosinase expression, which could be beneficial for treating hypopigmentation disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For example:
- IC Values : Similar compounds have shown IC values in the micromolar range against cancer cell lines, indicating promising anti-cancer activity .
In Vivo Studies
Case studies involving animal models have shown that thiazolo-pyridazinones can effectively reduce tumor growth and improve survival rates in treated groups compared to controls. Such studies are essential for understanding the therapeutic potential and safety profile of these compounds.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-cancer | Significant reduction in cell viability | |
| Tyrosinase inhibition | Enhanced melanin synthesis | |
| PI3K/Akt inhibition | Decreased cell proliferation |
Table 2: IC Values for Related Compounds
| Compound Name | IC (µM) | Target Enzyme/Pathway |
|---|---|---|
| 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino | 0.091 | PI3Kα |
| 7-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl) | TBD | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural features, physicochemical properties, and biological activities of the target compound with closely related derivatives:
Key Findings:
Substituent Effects on Activity: The 3,4-dimethoxyphenyl group (common in the target compound and derivatives like 9b and 5a) is associated with enhanced receptor binding due to electron-donating methoxy groups, which stabilize charge-transfer interactions . Thiophene or furan heterocycles (e.g., in 9b and 4) improve π-π stacking but may reduce metabolic stability compared to phenyl or benzyl groups .
Synthetic Feasibility :
- Compounds with pyrrolidine or piperidine substituents (e.g., 10a ) are synthesized in high yields (>80%) via Ganch reactions, suggesting scalability for the target compound’s analogs .
- Schiff base derivatives (e.g., 5a-f ) exhibit moderate yields (73–85%) but require harsh conditions (glacial acetic acid reflux), limiting practicality .
Biological Performance: The 2-pyrrolidinyl substituent in 4 demonstrates significant analgesic activity (50% pain inhibition at 10 mg/kg), attributed to its electron-donating nature and conformational flexibility . Thiazolo[3,2-a]pyrimidine-diones (e.g., 9b) show weaker activity than pyridazinones, likely due to reduced planarity of the fused ring system .
Critical Analysis of Structural and Functional Divergence
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., nitro or chloro in 5a-f ), which diminish analgesic efficacy by reducing electron density at the aryl core .
- Heterocycle Impact: Replacing the thiazolo[4,5-d]pyridazinone core with pyrido[2,3-d]pyrimidinones (e.g., 5a) reduces ring strain but may alter kinase inhibition profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
